3-Bromo-N'-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide
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Overview
Description
3-Bromo-N’-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N’-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with 4-bromobenzohydrazide in a methanol solution. The reaction mixture is refluxed for 12 hours, followed by filtration and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N’-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-Bromo-N’-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N’-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: Similar in structure but with different substituents.
3-Bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Another hydrazone derivative with additional bromine atoms.
Uniqueness
3-Bromo-N’-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hexyloxy group enhances its solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C20H23BrN2O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-bromo-N-[(Z)-(2-hexoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-3-4-7-13-25-19-12-6-5-9-17(19)15-22-23-20(24)16-10-8-11-18(21)14-16/h5-6,8-12,14-15H,2-4,7,13H2,1H3,(H,23,24)/b22-15- |
InChI Key |
ZBHVZKXYFVFOMB-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=N\NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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